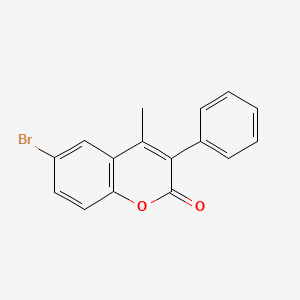

6-Bromo-4-methyl-3-phenylcoumarin

Description

Historical Context and Significance of the Coumarin (B35378) Scaffold in Chemical Research

The journey of coumarins in science began in 1820 when the simplest member of this class, coumarin, was isolated from the tonka bean (Dipteryx odorata). nih.gov The name "coumarin" itself is derived from the French word "coumarou" for the tonka bean. nih.gov Chemically, coumarins are classified as benzo-α-pyrones (2H-1-benzopyran-2-one) and belong to the lactone subgroup. nih.govnih.gov

The coumarin scaffold has long been a subject of fascination for chemists and pharmacologists due to its widespread presence in nature, particularly in plants, as well as in some fungi and microorganisms. nih.gov Over 1300 different coumarins have been identified from natural sources. nih.gov This diverse class of compounds has a significant history in therapeutic applications, dating back to the 19th century. researchgate.net

The versatility of the coumarin scaffold is a key reason for its enduring importance in chemical research. researchgate.net Its unique chemical structure, featuring a benzopyrone core, allows for a wide range of chemical modifications. researchgate.netfrontiersin.org This adaptability has enabled the synthesis of numerous derivatives with diverse biological and physicochemical properties. frontiersin.org The simple structure, low molecular weight, and high bioavailability of many coumarin derivatives further enhance their appeal as lead compounds in drug discovery and development. nih.gov

Overview of Substituted Coumarin Derivatives in Academic Investigations

Academic research has extensively explored the synthesis and properties of substituted coumarin derivatives. The ability to introduce various functional groups at different positions of the coumarin nucleus has led to the development of a vast library of compounds with a broad spectrum of biological activities. frontiersin.orgmdpi.com

The positions for substitution on the coumarin ring, particularly C-3, C-4, and the phenyl ring, have been the focus of intense investigation. frontiersin.org

3-Substituted Coumarins: These derivatives have garnered significant interest due to their relevance in medicinal and chemical biology. frontiersin.org

4-Substituted Coumarins: The Pechmann condensation is a classic and straightforward method for accessing 4-functionalized coumarins. frontiersin.org

Phenyl Ring Functionalization: The introduction of substituents on the phenyl ring is another effective strategy to create diverse coumarin derivatives. frontiersin.org

Classical methods for synthesizing coumarin derivatives include the Knoevenagel, Perkin, Pechmann, Wittig, Claisen, and Reformatsky reactions. frontiersin.org More recently, innovative and greener synthesis strategies, such as using ionic liquids as catalysts and microwave irradiation, have been developed to improve yields and reduce environmental impact. nih.gov

The unique chemical structure of coumarins facilitates their interaction with various biological targets through mechanisms like hydrophobic interactions, π-stacking, hydrogen bonding, and dipole-dipole interactions. frontiersin.org This has led to the investigation of coumarin derivatives for a wide range of potential applications in medicinal chemistry, including their roles in neurodegenerative diseases, cancer, and inflammation. frontiersin.org

Specific Research Focus on 6-Bromo-4-methyl-3-phenylcoumarin and its Analogues

Within the vast family of coumarins, This compound (CAS No. 92796-40-2) has emerged as a compound of interest in synthetic and medicinal chemistry research. synhet.comnih.gov Its structure features a bromine atom at the 6-position, a methyl group at the 4-position, and a phenyl group at the 3-position of the coumarin core. synhet.com

Research on this specific scaffold and its analogues has explored how substitutions on the phenyl ring and modifications of the coumarin core influence their properties. For example, the synthesis of various 6-aryl coumarin dyes has been achieved through Pd-catalyzed Suzuki cross-coupling reactions with coumarin bromides. acs.org

Studies on related 3-phenylcoumarin (B1362560) derivatives have highlighted the importance of substituents on both the coumarin nucleus and the 3-phenyl ring for biological activity. For instance, in a series of 3-phenylcoumarins investigated for their inhibitory activity against monoamine oxidase B (MAO-B), the presence and position of a bromine atom were found to be significant. nih.gov One study found that a 3-(3′-bromophenyl)-6-methylcoumarin was a highly potent and selective MAO-B inhibitor. nih.gov Another study on 7-hydroxy-6-methoxy-4-methyl-3-phenylcoumarin derivatives showed that a 4'-bromo substitution resulted in significant anti-angiogenesis activity. nih.gov

The investigation of analogues such as 6-Bromo-3-(3,4-dimethoxyphenyl)-4-methylcoumarin has also been a subject of research, with studies exploring its potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The specific arrangement of the bromine atom, the dimethoxyphenyl group, and the methyl group contributes to its biological activity. ontosight.ai

Properties

IUPAC Name |

6-bromo-4-methyl-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO2/c1-10-13-9-12(17)7-8-14(13)19-16(18)15(10)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAQFABYITYCQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239142 | |

| Record name | 2H-1-Benzopyran-2-one, 6-bromo-4-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92796-40-2 | |

| Record name | 2H-1-Benzopyran-2-one, 6-bromo-4-methyl-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092796402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 6-bromo-4-methyl-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization of 6 Bromo 4 Methyl 3 Phenylcoumarin Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the context of 6-Bromo-4-methyl-3-phenylcoumarin, specific signals are expected for the methyl group, the protons on the coumarin's benzene (B151609) ring, and the protons of the C-3 phenyl substituent.

The spectrum of the parent 3-phenylcoumarin (B1362560) provides a reference for the aromatic signals. nih.gov For this compound, the introduction of a methyl group at the C-4 position simplifies the spectrum by replacing the H-4 signal with a characteristic singlet for the methyl protons, typically appearing in the range of δ 2.15-2.46 ppm. pmf.unsa.ba The bromine atom at the C-6 position influences the electronic environment of the remaining protons on the coumarin's aromatic ring (H-5, H-7, and H-8), leading to predictable shifts and changes in coupling patterns compared to the unsubstituted analogue. The phenyl group at C-3 will show a set of multiplets in the aromatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and a Related Analogue Data for 7-Hydroxy-4-methyl-chromen-2-one is provided for comparison of typical shifts for a 4-methylcoumarin.

| Proton | Predicted Chemical Shift (δ ppm) for this compound | Observed Chemical Shift (δ ppm) for 7-Hydroxy-4-methyl-chromen-2-one rsc.org | Multiplicity |

| 4-CH₃ | ~2.4 | 2.36 | Singlet (s) |

| H-3 | --- | 6.12 | Singlet (s) |

| H-5 | ~7.7-7.9 | 7.57-7.59 | Doublet (d) |

| H-6 | --- | 6.70 | Doublet (d) |

| H-7 | ~7.5-7.7 | --- | Doublet of Doublets (dd) |

| H-8 | ~7.3-7.4 | 6.78-6.81 | Doublet (d) |

| Phenyl-H | ~7.2-7.6 | --- | Multiplet (m) |

Note: Predicted values are estimates based on data from analogues. Actual values may vary.

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, a total of 16 carbon signals are expected. Key signals include the lactone carbonyl (C-2), the olefinic carbons (C-3 and C-4), the carbons of the two aromatic rings, and the methyl carbon.

The carbonyl carbon (C-2) is typically found significantly downfield, often around δ 160-162 ppm. pmf.unsa.ba The methyl carbon signal appears upfield. The bromine atom at C-6 has a notable effect on the chemical shift of the carbon it is attached to (ipso-carbon), and it also influences the shifts of the other carbons in the benzene ring. The ¹³C NMR data for 3-phenylcoumarin shows the general regions for the coumarin (B35378) core carbons. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Related Analogues Data for 3-phenylcoumarin and general 4-methylcoumarins are provided for comparison.

| Carbon | Predicted Chemical Shift (δ ppm) for this compound | Observed Chemical Shift (δ ppm) for 3-Phenylcoumarin nih.gov | Characteristic Range for 4-Methylcoumarins (ppm) pmf.unsa.ba |

| C-2 | ~160 | 160.6 | 161.4-162.8 |

| C-3 | ~128 | 128.4 | 111.2-115.5 |

| C-4 | ~150 | 139.9 | 152.2-154.6 |

| 4-CH₃ | ~18-20 | --- | --- |

| C-4a | ~120 | 119.7 | 112.3-121.9 |

| C-5 | ~129 | 127.9 | 107.9-136.5 |

| C-6 | ~118 (C-Br) | 124.5 | 110.9-156.5 |

| C-7 | ~134 | 131.4 | 115.8-161.7 |

| C-8 | ~118 | 116.5 | 99.6-135.5 |

| C-8a | ~152 | 153.5 | 143.7-156.2 |

| Phenyl-C | ~128-135 | 128.5, 128.9, 134.7 | --- |

Note: Predicted values are estimates based on data from analogues. Actual values may vary.

While 1D NMR provides essential information, 2D NMR techniques are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially for complex structures.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would be used to confirm the connectivity of protons within the coumarin's benzene ring (e.g., coupling between H-7 and H-8) and within the C-3 phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of protonated carbons, such as linking the methyl proton singlet to its corresponding carbon signal and each aromatic proton to its specific carbon.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information based on fragmentation patterns.

High-Resolution Mass Spectrometry, typically coupled with Electrospray Ionization (HRMS-ESI), provides a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For This compound , the elemental formula is C₁₆H₁₁BrO₂. HRMS would be used to confirm this composition by matching the experimentally observed accurate mass with the theoretically calculated mass. A key feature would be the isotopic signature of bromine, with two peaks of nearly equal intensity for the [M]⁺˙ and [M+2]⁺˙ ions corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. The mass spectrum of 3-phenylcoumarin shows a strong molecular ion peak (M⁺˙) at m/z 222. nih.gov For this compound (Molecular Weight: ~315.17 g/mol ), the ESI-MS spectrum would be expected to show a prominent cluster of ions around m/z 315 and 317, representing the [M]⁺˙ ion with the two bromine isotopes. Further fragmentation, which can be induced in the mass spectrometer (MS/MS), often involves the characteristic loss of a carbon monoxide (CO) molecule (28 Da) from the pyrone ring, a common fragmentation pathway for coumarins. nih.gov

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed, publicly available research findings specifically for the spectroscopic characterization of This compound are not present in the accessible literature. While commercial suppliers list the compound for sale and mention the availability of analytical data such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy, and other analyses upon request, these proprietary data sets are not published in research articles. synhet.com

The scientific literature does contain spectroscopic data for a variety of other coumarin derivatives, including those with different substitution patterns on the coumarin ring and the 3-phenyl group. For instance, studies on 6-bromo-3-(3,4-dimethoxyphenyl)-4-methylcoumarin, 3-acetyl-6-bromocoumarin, and various other 3-phenylcoumarin analogues provide insights into the general spectral characteristics of this class of compounds. ontosight.ainih.govnih.gov However, in strict adherence to the request to focus solely on "this compound," this information on related but distinct molecules cannot be presented as it would fall outside the specified scope.

Research on related compounds, such as 6-methyl-3-phenylcoumarins and other halogenated coumarins, highlights the impact of substituent groups on the spectroscopic properties. nih.gov For example, the position of methyl and bromo groups, as well as other functional groups on the phenyl ring, significantly influences the vibrational frequencies in IR spectroscopy and the absorption maxima in UV-Vis spectroscopy. researchgate.netijcrar.com Similarly, the crystal packing and molecular geometry, as determined by X-ray crystallography, are unique to each specific compound. researchgate.net

Without access to peer-reviewed research that has explicitly synthesized and characterized "this compound," it is not possible to provide the specific, detailed, and scientifically accurate data tables and research findings for the requested subsections:

X-ray Crystallography for Molecular Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Therefore, the generation of the requested article with "thorough, informative, and scientifically accurate content" based on "detailed research findings" for the specified compound cannot be fulfilled at this time.

Computational and Theoretical Investigations of 6 Bromo 4 Methyl 3 Phenylcoumarin Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For coumarin (B35378) derivatives, these methods have been instrumental in understanding their electronic structure, reactivity, and optical characteristics.

Density Functional Theory (DFT) Simulations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.comthenucleuspak.org.pk For coumarin derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine optimized molecular geometries, including bond lengths and angles. thenucleuspak.org.pkresearchgate.net These simulations provide a foundational understanding of the molecule's three-dimensional conformation and the spatial arrangement of its atoms.

The structural parameters obtained from DFT calculations for coumarin analogues reveal key features. For instance, in hybrid molecules derived from 3-(bromoacetyl)coumarin, DFT studies have been used to determine the most stable conformers and the torsional angles between different fragments of the molecule. mdpi.com This information is crucial for understanding how the molecule's shape influences its physical and biological properties. The choice of the basis set, such as the triple split valence 6-311++G, is often expanded with polarization and diffuse functions to accurately model polar bonds, which are common in substituted coumarins. researchgate.net

Analysis of Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. malayajournal.orgresearchgate.net A smaller energy gap suggests higher reactivity and potential for intramolecular charge transfer (ICT). researchgate.net For various coumarin derivatives, FMO analysis has been used to calculate these energy values and understand their stability. thenucleuspak.org.pkresearchgate.net

The Molecular Electrostatic Potential (MEP) map is another vital tool derived from quantum chemical calculations. It visualizes the total electrostatic potential on the surface of a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks. thenucleuspak.org.pkbhu.ac.in In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. bhu.ac.in This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and plays a role in biological recognition processes. malayajournal.org

Table 1: Representative Frontier Molecular Orbital Data for Coumarin Analogues

| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 |

| D-π-A-π-D coumarin chalcone (B49325) (PCh-1) | - | - | 3.012 |

| D-π-A-π-D coumarin chalcone BF2 complex (PCh-2) | - | - | 3.047 |

Note: Data is sourced from studies on various heterocyclic compounds to illustrate typical values. malayajournal.orgresearchgate.net The HOMO-LUMO gap provides insights into the chemical stability and reactivity of the molecules.

Prediction of Optical Properties via Computational Methods

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for predicting the electronic absorption spectra and other optical properties of molecules. mdpi.comrsc.org By performing TD-DFT calculations on the optimized ground-state structures, researchers can estimate the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of electronic transitions. mdpi.comacs.org

For coumarin derivatives, these calculations are crucial for applications in areas like dye-sensitized solar cells and fluorescent probes. rsc.org The introduction of electron-donating groups at the 6 or 7-positions and electron-withdrawing groups at the 3 or 4-positions of the coumarin ring can lead to a redshift in absorption and emission spectra, which is indicative of a strong intramolecular charge transfer process. researchgate.net TD-DFT simulations can model these substitution effects and even account for the influence of different solvents on the optical properties, providing a comprehensive understanding that aligns well with experimental data. mdpi.comnih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a protein or receptor) to form a stable complex. researchgate.net This method is extensively used in drug discovery to understand the interactions that govern the binding process.

Ligand-Protein Interaction Analysis

Molecular docking simulations provide detailed insights into the specific interactions between a ligand, such as a 6-Bromo-4-methyl-3-phenylcoumarin analogue, and the amino acid residues within the active site of a target protein. researchgate.net These interactions are primarily non-covalent and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. researchgate.netnih.gov

For example, in a study of 3-(3′-bromophenyl)-6-methylcoumarin docked into the active site of Monoamine Oxidase B (MAO-B), a key enzyme in neurochemistry, the analysis revealed several crucial interactions. researchgate.net The stability of such ligand-protein complexes is heavily dependent on these interactions. researchgate.net Understanding the nature and geometry of these bonds is essential for explaining the compound's biological activity and for designing more potent and selective inhibitors. nih.gov Docking studies on other coumarin derivatives with proteins like human serum albumin (HSA) have similarly elucidated binding mechanisms, showing that interactions are often driven by van der Waals forces and hydrogen bonds. nih.gov

Prediction of Binding Modes and Affinities

Beyond identifying interaction types, molecular docking predicts the most stable binding mode or "pose" of the ligand within the protein's binding pocket. This preferred orientation corresponds to the lowest energy conformation of the complex. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), quantifies the strength of the interaction. A lower binding energy typically indicates a more stable complex and higher affinity.

In the case of the 3-(3′-bromophenyl)-6-methylcoumarin analogue and MAO-B, docking simulations can determine the best orientation and calculate the binding affinity, providing a rationale for its inhibitory potential. researchgate.net Such studies are critical in structure-activity relationship (SAR) analyses, where the goal is to correlate a molecule's structure with its biological effect. For instance, docking studies on various coumarin compounds with Matrix Metalloproteinase-9 (MMP-9) have been used to predict their potential as inhibitors based on their binding affinities and molecular interactions. researchgate.net

Table 2: Example of Molecular Docking Results for a Coumarin Analogue

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 3-(3′-bromophenyl)-6-methylcoumarin | MAO-B | Not specified in abstract | Details of polar, van der Waals, and hydrogen bonding interactions are analyzed. researchgate.net |

| Nordentatin | MMP-9 | Not specified in abstract | Interactions analyzed via docking programs. researchgate.net |

| Dentatin | MMP-9 | Not specified in abstract | Interactions analyzed via docking programs. researchgate.net |

| Clausenidin | MMP-9 | Not specified in abstract | Interactions analyzed via docking programs. researchgate.net |

| Xanthoxyletin | MMP-9 | Not specified in abstract | Interactions analyzed via docking programs. researchgate.net |

Note: This table illustrates the type of data obtained from molecular docking studies on coumarin analogues with various protein targets. researchgate.netresearchgate.net Binding affinity values and specific interacting residues are key outputs of these computational analyses.

Allosteric Interaction Site Identification

Allosteric modulation represents a sophisticated mechanism for altering the function of a biological target, such as a receptor or enzyme. Unlike orthosteric ligands that bind directly to the primary active site, allosteric modulators bind to a topographically distinct site, inducing a conformational change that affects the target's activity. nih.gov The identification of these allosteric sites is a critical step in the design of novel therapeutic agents with potentially higher specificity and fewer side effects.

For a molecule like this compound, computational approaches to identify potential allosteric binding sites on a given protein target would typically involve a combination of molecular docking and specialized pocket-finding algorithms. These algorithms analyze the protein's surface topology to identify cavities and grooves that are large enough to accommodate the ligand and possess suitable physicochemical properties for binding.

Once potential allosteric pockets are identified, molecular docking simulations would be performed to predict the binding pose and affinity of this compound within each site. These simulations calculate the most favorable binding orientation by evaluating various energetic contributions, including electrostatic and van der Waals interactions. The results can be ranked to prioritize sites where the coumarin analogue is most likely to bind effectively.

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide deep insights into its conformational stability, both in isolation and when complexed with a biological target. nih.gov

An MD simulation of this compound would begin by placing the molecule in a simulated physiological environment, typically a box of water molecules with appropriate ions to mimic cellular conditions. The simulation then calculates the forces acting on each atom and uses Newton's laws of motion to predict their subsequent positions and velocities over a series of very small time steps.

By analyzing the trajectory of the molecule over the course of the simulation (often spanning nanoseconds to microseconds), researchers can:

Identify the most stable, low-energy conformations of the molecule.

Observe the flexibility of different parts of the molecule, such as the rotation of the phenyl group at the 3-position.

Understand how the molecule interacts with its surrounding solvent environment.

When simulated within a protein binding site, MD can reveal the stability of the ligand-protein complex and map the key interactions that maintain the bound state. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a series of analogues of this compound, a QSAR study would be instrumental in predicting the activity of new, unsynthesized derivatives and in understanding the structural features that are crucial for their function.

3D-QSAR methods extend the traditional QSAR approach by considering the three-dimensional properties of the molecules. nih.gov These models are built by aligning a set of structurally related compounds (the training set) that have known biological activities. The aligned molecules are then placed in a 3D grid, and the steric and electrostatic fields around them are calculated.

The core principle of 3D-QSAR is that differences in the shapes of these fields are correlated with the observed differences in biological activity. Statistical methods, such as Partial Least Squares (PLS), are then used to derive a predictive model. The resulting model can be visualized as a contour map, highlighting regions where, for example, increased steric bulk or positive electrostatic potential is predicted to enhance or diminish activity. This provides a visual guide for designing more potent analogues.

Comparative Molecular Field Analysis (CoMFA) is one of the most widely used 3D-QSAR techniques. bau.edu.tr A CoMFA study on this compound analogues would involve the following key steps:

Selection and Alignment: A dataset of coumarin analogues with measured biological activities is selected. The molecules are then structurally aligned based on a common substructure or a pharmacophore model.

Field Calculation: Each molecule is placed in a 3D grid, and two types of fields are calculated at each grid point: a steric field (representing the molecule's shape) and an electrostatic field (representing its charge distribution).

Statistical Analysis: The CoMFA model is generated by correlating the variations in these field values with the variations in biological activity using PLS analysis.

Model Validation and Visualization: The predictive power of the model is rigorously tested. The final model is often represented as 3D contour maps, as shown in the hypothetical data table below, which visually depict the regions where modifications to the molecule are likely to impact its activity.

Hypothetical CoMFA Results for Coumarin Analogues

| Field Type | Favorable Region (Color) | Unfavorable Region (Color) | Interpretation for Activity Enhancement |

| Steric | Green | Yellow | Add bulky groups in the green areas; avoid them in the yellow areas. |

| Electrostatic | Blue | Red | Add electropositive groups in the blue areas; add electronegative groups in the red areas. |

This analysis provides invaluable guidance for medicinal chemists, suggesting specific structural modifications to the this compound scaffold to optimize its biological activity. nih.gov

Chemical Reactivity and Derivatization Strategies for 6 Bromo 4 Methyl 3 Phenylcoumarin

Cross-Coupling Reactions for C-C Bond Formation

The bromine atom at the C-6 position of the coumarin (B35378) ring is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This strategy is fundamental for extending the molecular framework and synthesizing novel derivatives with potentially enhanced properties.

Suzuki-Miyaura Cross-Coupling with Boronic Acids

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl systems due to its mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents. nih.govnih.gov For 6-Bromo-4-methyl-3-phenylcoumarin, the reaction involves the palladium-catalyzed coupling of the C-6 position with a variety of aryl or heteroaryl boronic acids.

This transformation is expected to proceed efficiently, converting the bromo-substituted coumarin into its 6-aryl counterpart. The general reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

A variety of palladium catalysts and ligands can be employed, with catalyst systems like Pd(PPh₃)₄ often proving effective. The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., toluene, 1,4-dioxane) is crucial for optimizing reaction yields. mdpi.com While specific data for the title compound is not extensively published, studies on similar 6-bromocoumarin substrates demonstrate the feasibility and high yields of this approach for creating 6-aryl coumarin dyes. acs.org

Table 1: Representative Suzuki-Miyaura Reaction with this compound This table presents a hypothetical, yet chemically sound, example based on known reactivity of similar substrates.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 90 | >85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane | 100 | >90 |

Other Palladium-Catalyzed Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the C-Br bond at the 6-position is amenable to other significant palladium-catalyzed transformations.

Heck Reaction: The Heck reaction allows for the coupling of the aryl bromide with alkenes to form a new C-C bond, typically yielding a 6-vinyl-substituted coumarin. beilstein-journals.org This reaction is valuable for introducing unsaturated side chains, which can be further functionalized. The reaction is usually carried out in the presence of a palladium catalyst, a base (like triethylamine), and often a phosphine (B1218219) ligand.

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the aryl bromide with terminal alkynes, providing access to 6-alkynylcoumarin derivatives. wikipedia.org This reaction is co-catalyzed by palladium and copper salts and requires a base, often an amine that can also serve as the solvent. wikipedia.org These alkynyl products are versatile intermediates for further transformations, including cyclization reactions or the synthesis of conjugated systems. wikipedia.org

Functional Group Transformations and Modifications on the Coumarin Scaffold

While cross-coupling at the C-6 position is a primary strategy, other functional group transformations can be envisioned for modifying this compound. The reactivity of the coumarin core itself is well-documented, although the C-3 and C-4 positions in this specific molecule are already substituted. nih.gov

Potential modifications could target the existing substituents. For instance, the methyl group at C-4 exhibits vinylogous reactivity due to its position adjacent to the conjugated system, making it potentially susceptible to condensation reactions under specific conditions. nih.gov Furthermore, electrophilic substitution on the 3-phenyl ring could provide another route for derivatization, with the directing effects of the coumarin core influencing the position of substitution. However, these transformations would require careful optimization to ensure selectivity over reactions at the more reactive C-6 bromine site.

Influence of Substituent Effects on Chemical Reactivity and Regioselectivity

The reactivity of this compound is governed by the electronic and steric interplay of its substituents.

6-Bromo Group: The bromine atom is an electron-withdrawing group via induction but a weak deactivating group in electrophilic aromatic substitution due to lone pair donation. Its primary role in the context of this molecule is to serve as an excellent leaving group in palladium-catalyzed cross-coupling reactions. Its position on the benzo portion of the coumarin ring makes it a standard aryl bromide, readily undergoing oxidative addition to Pd(0) complexes.

4-Methyl Group: This electron-donating group can influence the electronic properties of the pyrone ring. More importantly, it can exert steric effects on reactions involving the adjacent C-3 phenyl ring or the pyrone carbonyl group. As mentioned, it can also be a site for specific reactions like vinylogous aldol-type condensations.

Together, these substituents make the C-6 position the most predictable and synthetically useful site for derivatization via cross-coupling, as the C-Br bond is the most labile for such transformations under standard palladium catalysis conditions. The regioselectivity of these reactions is therefore highly favored at the 6-position.

Biological Mechanisms of Action for 6 Bromo 4 Methyl 3 Phenylcoumarin Derivatives in Vitro Studies

Enzyme Inhibition Studies

The core structure of 6-Bromo-4-methyl-3-phenylcoumarin lends itself to interactions with various enzymes, a property extensively studied in the broader family of 3-phenylcoumarins. Research has focused on its potential to modulate the activity of key enzymes implicated in several pathological conditions.

Monoamine Oxidase (MAO) Inhibition Mechanisms (MAO-A and MAO-B)

The 3-phenylcoumarin (B1362560) scaffold is a recognized platform for the development of monoamine oxidase (MAO) inhibitors. MAO-A and MAO-B are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative disorders and depression.

In vitro studies have consistently demonstrated that 3-phenylcoumarin derivatives are potent and selective inhibitors of MAO-B. The substitution pattern on the coumarin (B35378) and the 3-phenyl rings plays a critical role in the inhibitory activity. Specifically, the presence of a methyl group at the 6-position of the coumarin ring has been shown to confer high selectivity and potency for MAO-B inhibition. nih.gov

While direct experimental data for this compound is not extensively reported, studies on structurally similar compounds provide strong evidence for its likely activity. For instance, a series of 6-methyl-3-phenylcoumarins displayed high selectivity for the MAO-B isoenzyme, with some derivatives exhibiting IC₅₀ values in the low nanomolar range. nih.gov One of the most potent MAO-B inhibitors identified is 3-(3′-bromophenyl)-6-methylcoumarin, with a reported IC₅₀ value of 134 pM. nih.gov This highlights the significant contribution of both the 6-methyl and a bromo-substituent on the 3-phenyl ring to the potent MAO-B inhibition. Another study reported a pIC₅₀ value of 9.8729 for 3-(3′-bromophenyl)-6-methylcoumarin against the MAO-B isoform. nih.gov

The mechanism of inhibition is believed to involve the stable interaction of the coumarin derivative within the active site of the MAO-B enzyme. Molecular modeling studies of related compounds, such as 3-(3′-bromophenyl)-6-methylcoumarin, have shown that the molecule fits snugly into the enzyme's binding pocket. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀/pIC₅₀) | Selectivity |

| 3-(3′-methoxyphenyl)-6-methylcoumarin | MAO-B | 0.80 nM nih.gov | High for MAO-B nih.gov |

| 3-(3′-bromophenyl)-6-methylcoumarin | MAO-B | 134 pM nih.gov / pIC₅₀ = 9.8729 nih.gov | High for MAO-B nih.gov |

This table presents data for structurally related compounds to illustrate the potential activity of this compound.

Cholinesterase (ChE) Inhibition Mechanisms

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. While various coumarin derivatives have been investigated for their cholinesterase inhibitory potential nih.gov, specific in vitro studies on the direct inhibitory effects of this compound on AChE or BChE are not prominently available in the reviewed scientific literature. However, some polyhydroxy 3-phenylcoumarins have demonstrated inhibitory activity against AChE. nih.gov

Lipoxygenase (LOX) Inhibition Mechanisms

Lipoxygenases (LOX) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators. The inhibition of LOX is a target for anti-inflammatory drug development. Research on coumarin derivatives has indicated that certain substitutions can lead to significant LOX inhibition. For instance, some simple 3-phenylcoumarin derivatives have shown interesting soybean lipoxygenase inhibitory activities. nih.gov While direct mechanistic studies on this compound are scarce, the presence of a bromo substituent on the coumarin ring is considered to contribute to lipoxygenase inhibition.

Phosphoinositide 3-kinase (PI3K) Inhibition Mechanisms

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. Consequently, PI3K is a major target for cancer therapy. While some coumarin derivatives have been designed and evaluated as PI3K/AKT pathway inhibitors nih.gov, there is currently no specific published research detailing the in vitro inhibitory mechanism of this compound on PI3K.

Anti-proliferative and Cytotoxic Mechanisms in Cancer Cell Lines (In Vitro)

The anti-cancer potential of coumarin derivatives has been an active area of research, with many compounds demonstrating cytotoxic and anti-proliferative effects against various cancer cell lines. These effects are often mediated through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Evaluation in Human Squamous Cancer Cell Lines (e.g., A431)

Human squamous cell carcinoma lines, such as A431, are valuable models for studying the efficacy of potential anti-cancer agents. However, specific in vitro studies evaluating the anti-proliferative and cytotoxic mechanisms of this compound on A431 cells or other human squamous cancer cell lines have not been identified in the reviewed literature. Broader studies on other coumarin derivatives have shown anti-proliferative effects on different cancer cell types, suggesting that the coumarin scaffold holds promise in this therapeutic area.

Effects on Leukemia Cell Lines (e.g., HL-60)

There is currently no published scientific literature detailing the effects of this compound on leukemia cell lines such as HL-60. While other coumarin derivatives have demonstrated cytotoxic effects against these cells, often through the induction of apoptosis or cell cycle arrest, specific data, including IC50 values, for this compound are absent.

Activity against Hepatocellular Carcinoma Cell Lines (e.g., HepG2)

Similarly, in vitro studies on the activity of this compound against hepatocellular carcinoma cell lines like HepG2 have not been reported. Research on other coumarins has indicated potential for antiproliferative activity in liver cancer cells, but no such findings have been documented for this specific compound.

Investigation in Lung Adenocarcinoma Cells (e.g., A549)

The scientific literature lacks specific data on the investigation of this compound in lung adenocarcinoma cells, such as the A549 cell line. While some coumarin derivatives have been explored for their ability to inhibit the growth and migration of these cancer cells Current time information in Pasuruan, ID.researchgate.net, no studies have focused on the bromo-methyl-phenyl variant.

Cytotoxicity in Melanoma Cell Lines (e.g., A375)

There are no available research findings on the cytotoxicity of this compound in melanoma cell lines like A375. The potential for this compound to induce cell death or inhibit proliferation in melanoma has not been investigated in published studies.

Inhibition of Tumor Multidrug Resistance Pathways (In Vitro)

The role of this compound in the inhibition of tumor multidrug resistance (MDR) pathways has not been elucidated. A common mechanism of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp). While some coumarin derivatives have been investigated as potential P-gp inhibitors nih.govnih.govresearchgate.net, there is no evidence to suggest that this compound has been studied for this activity.

Regulation of Microtubule Polymerization (In Vitro)

The effect of this compound on the regulation of microtubule polymerization is an uninvestigated area. Microtubules are a key target for many anticancer drugs, and some coumarins have been shown to interfere with microtubule dynamics nih.govnih.govnih.gov. However, no such studies have been conducted on this specific compound.

Antioxidant and Radical Scavenging Mechanisms (In Vitro)

Detailed in vitro studies on the antioxidant and radical scavenging mechanisms of this compound are not present in the scientific literature. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to evaluate the antioxidant potential of coumarin derivatives nih.govopenagrar.dee3s-conferences.orgresearchgate.netresearchgate.net. These studies often correlate antioxidant activity with the presence and position of hydroxyl groups on the coumarin scaffold researchgate.net. However, specific data, including IC50 values from such assays for this compound, are not available.

ABTS•+ Scavenging Activity

There are no specific studies or data available in the reviewed scientific literature that evaluate the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical scavenging activity of this compound. While some research indicates that coumarins with bromine substituents may possess enhanced antioxidant properties, including the ability to scavenge ABTS•+ radicals, no quantitative data such as IC50 values have been reported for this specific compound.

Lipid Peroxidation Inhibitory Mechanisms

The capacity of this compound to inhibit lipid peroxidation has not been specifically investigated in published in vitro studies. General studies on coumarins suggest that they can act as antioxidants, which may imply a potential for inhibiting lipid peroxidation, but empirical evidence for this specific derivative is lacking.

Hydroxyl Radical Scavenging Activity

No dedicated in vitro studies have been found that measure the hydroxyl radical scavenging activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging Activity

A search of scientific databases did not yield any studies that have specifically assessed the DPPH radical scavenging capacity of this compound. While studies on other coumarin derivatives have shown concentration-dependent DPPH scavenging, this has not been demonstrated for the compound .

Nitric Oxide Scavenging Activity

There is no available data from in vitro assays on the nitric oxide scavenging activity of this compound.

Regulation of Reactive Oxygen Species (In Vitro)

While some 3-phenylcoumarin derivatives have been shown to modulate the production of reactive oxygen species (ROS) in cellular models, such as in immune complex-stimulated human neutrophils, no such studies have been conducted specifically with this compound. The influence of this compound on specific components of ROS generation, like myeloperoxidase or NADPH-oxidase activity, remains uninvestigated.

Antimicrobial and Antifungal Mechanisms (In Vitro)

The antimicrobial and antifungal properties of various coumarin derivatives have been a subject of interest in medicinal chemistry. However, specific data for this compound is extremely limited. The compound is mentioned in a patent alongside a vast number of other coumarin derivatives in the context of potential antifungal applications, but no specific data on its minimum inhibitory concentration (MIC) or mechanism of action is provided. Preliminary studies on closely related compounds like 6-Bromo-4(4-chlorophenyl)-3-phenylcoumarin suggest potential activity against various bacterial strains, but this cannot be directly extrapolated to this compound.

Due to the absence of specific research data, no data tables on the biological and antimicrobial activities of this compound can be presented.

Bactericidal Mechanisms

There is a notable lack of specific studies investigating the bactericidal mechanisms of this compound. While research on other coumarin derivatives has shown antibacterial potential, the direct action of this specific compound remains unelucidated. For instance, studies on various 4-phenyl hydroxycoumarins have demonstrated inhibitory effects against a range of bacterial strains, but this data cannot be directly attributed to this compound.

Fungicidal Mechanisms

Similarly, the fungicidal mechanisms of this compound have not been a subject of focused in vitro investigation. The antifungal properties of some coumarins are documented, such as the activity of 6-methylcoumarin (B191867) against the plant pathogen Valsa mali. However, the influence of the bromo and phenyl substitutions at the 6 and 3 positions, respectively, on the antifungal action of the core coumarin structure has not been specifically reported for the target compound.

Nucleic Acid and Protein Interaction Mechanisms

DNA Binding Mechanisms

Direct experimental evidence and detailed studies on the DNA binding mechanisms of this compound are currently absent from the scientific literature. Understanding how a compound interacts with DNA is crucial for elucidating its potential genotoxic or therapeutic effects. Without specific biophysical or molecular biology studies, any discussion on its ability to intercalate, form grooves, or otherwise bind to DNA would be purely speculative.

Protein Binding Studies

No specific protein binding studies for this compound are available. Research on other coumarin derivatives has explored their interactions with various proteins, which is often central to their mechanism of action. However, the specific protein targets and binding affinities for this compound have not been identified.

Neuroprotective Mechanisms (In Vitro Models)

Protection in Neuroblastoma Cell Lines (e.g., SH-SY5Y)

There is no published research specifically investigating the neuroprotective effects of this compound in neuroblastoma cell lines such as SH-SY5Y. While the SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases and assessing the neuroprotective potential of various compounds, it has not been utilized in the context of this specific coumarin derivative according to available scientific records.

Anti-inflammatory Mechanisms (In Vitro Models)

Inhibition of Nitric Oxide Production

The overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key feature of the inflammatory response. Consequently, the inhibition of NO production is a significant indicator of a compound's potential anti-inflammatory activity. Various in vitro studies, primarily using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7, have investigated the effects of coumarin derivatives on nitric oxide production.

Research into a range of 3-phenylcoumarin derivatives has demonstrated their capacity to inhibit the production of nitric oxide in LPS-activated mouse macrophage RAW264.7 cells. For instance, the dimethoxy-bromine derivative, 6-bromo-8-methoxy-3-(3′-methoxyphenyl)coumarin, was found to inhibit nitric oxide production with a half-maximal inhibitory concentration (IC50) of 6.9 μM. nih.gov This highlights the potential of the 3-phenylcoumarin scaffold, which includes this compound, in modulating inflammatory pathways.

Further studies on other coumarin derivatives have provided more insight into the structure-activity relationship concerning NO inhibition. For example, a study comparing several coumarin derivatives revealed that they all inhibited NO production in a concentration-dependent manner. kribb.re.kr Furanocoumarins, in particular, showed more potent inhibitory effects than simple coumarins, with xanthotoxin being the most potent inhibitor with an IC50 of 1.4 μM. kribb.re.kr

In another investigation, newly synthesized hybrid coumarin-heterocycles were evaluated for their anti-inflammatory properties. One compound, in particular, demonstrated a 70% inhibition of nitric oxide production in LPS-stimulated RAW264.7 macrophage cells, which was more effective than the reference drug, Sulindac (55.2%). nih.govnih.gov This underscores the potential for developing potent anti-inflammatory agents based on the coumarin structure.

The position of substituents on the coumarin ring also appears to play a crucial role in the inhibitory activity. A study on methylcoumarins showed that 6-methylcoumarin had better NO inhibitory activity than 7-methylcoumarin. researchgate.net However, the addition of a hydroxyl group at the 4-position of these methylcoumarins led to a decrease in their NO inhibitory activity. researchgate.net

The mechanism behind this inhibition often involves the suppression of iNOS gene expression. For example, brazilein (B1663177) and sappanchalcone, two compounds isolated from Sappan Lignum, significantly inhibited LPS-induced NO production by suppressing iNOS gene expression. nih.gov

The following table summarizes the nitric oxide inhibitory activity of various coumarin derivatives in LPS-stimulated RAW 264.7 cells.

| Compound | Concentration | % Inhibition of NO Production | IC50 Value | Reference |

| 6-Bromo-8-methoxy-3-(3′-methoxyphenyl)coumarin | 6.9 μM | nih.gov | ||

| Xanthotoxin | 1.4 μM | kribb.re.kr | ||

| Imperatorin | ~5.4 μM | kribb.re.kr | ||

| Phellopterin | ~35.0 μM | kribb.re.kr | ||

| Compound 4d (a hybrid coumarin-heterocycle) | 70% | nih.govnih.gov | ||

| Sulindac (Reference Drug) | 55.2% | nih.govnih.gov | ||

| 6-Methylcoumarin | 500 μM | 63.5% | researchgate.net | |

| 7-Methylcoumarin | 500 μM | 47.3% | researchgate.net | |

| 4-Hydroxy-6-methylcoumarin | 500 μM | 32.1% | researchgate.net | |

| 4-Hydroxy-7-methylcoumarin | 500 μM | 26.4% | researchgate.net |

Future Directions and Research Opportunities in 6 Bromo 4 Methyl 3 Phenylcoumarin Chemistry

Development of Novel Synthetic Routes

While classical methods like the Perkin reaction have been traditionally employed for the synthesis of 3-phenylcoumarins, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 6-Bromo-4-methyl-3-phenylcoumarin and its analogues. nih.govnih.gov Modern synthetic methodologies offer promising alternatives to overcome the limitations of traditional approaches, such as harsh reaction conditions and limited substrate scope.

Future synthetic endeavors could explore:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling between a 6-bromo-3-iodo-4-methylcoumarin precursor and phenylboronic acid, could offer a highly efficient and modular route. nih.gov This approach would also facilitate the introduction of a diverse range of substituted phenyl groups at the 3-position, enabling the rapid generation of a library of derivatives for structure-activity relationship studies.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of coumarin (B35378) derivatives. frontiersin.orgnih.gov Developing a microwave-assisted protocol for the synthesis of this compound could enhance the efficiency and sustainability of its production.

Rhodium-Catalyzed Annulation: More advanced transition-metal-catalyzed methods, such as the rhodium-catalyzed annulation of aryl thiocarbamates with internal alkynes, represent a novel strategy for the construction of the coumarin core and could be adapted for this specific compound. nih.gov

Visible-Light-Driven Photocatalysis: The use of visible-light photocatalysis offers a green and sustainable approach to organic synthesis. Exploring photocatalytic methods for the construction of the this compound scaffold could provide an environmentally friendly alternative to traditional methods. nih.gov

Advanced Structural-Activity Relationship (SAR) Studies

The biological activities of 3-phenylcoumarin (B1362560) derivatives are intricately linked to their molecular structure. Advanced Structure-Activity Relationship (SAR) studies on this compound are crucial to elucidate the key structural features governing its biological effects and to guide the design of more potent and selective analogues.

Future SAR studies should systematically investigate the impact of modifications at various positions of the coumarin and phenyl rings. Key areas of focus would include:

Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the 3-phenyl ring can significantly influence biological activity. frontiersin.orgresearchgate.net For instance, in the context of monoamine oxidase B (MAO-B) inhibition, the position and nature of substituents on the phenyl ring have been shown to be critical for potency and selectivity. nih.govnih.gov

Modification of the Methyl Group: The methyl group at the 4-position can be replaced with other alkyl or functional groups to probe the steric and electronic requirements of the binding pocket of a biological target.

Alterations at the 6-Position: While the bromine atom at the 6-position is a defining feature of this compound, replacing it with other halogens (chlorine, fluorine) or other electron-withdrawing or electron-donating groups would provide valuable insights into the role of this substituent in modulating activity.

These SAR studies can be augmented by computational modeling and docking simulations to predict the binding modes of this compound derivatives with their biological targets and to rationalize the observed SAR trends. frontiersin.orgresearchgate.net

Exploration of New Biological Targets and Mechanisms (In Vitro)

While 3-phenylcoumarins have been primarily investigated for their inhibitory effects on enzymes like monoamine oxidase B (MAO-B) and for their anticancer properties, the unique structure of this compound suggests that it may interact with other biological targets. nih.govnih.govnih.gov

Future in vitro studies should aim to uncover novel biological activities and elucidate the underlying mechanisms of action. Potential areas of exploration include:

Anti-Angiogenesis Activity: A 4'-bromo-substituted 3-phenylcoumarin derivative has demonstrated anti-angiogenesis activity. nih.gov Given this precedent, it is plausible that this compound could also inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis.

Enzyme Inhibition: Beyond MAO-B, this compound could be screened against a panel of other enzymes, such as kinases, proteases, and phosphatases, which are implicated in various diseases.

Modulation of Signaling Pathways: Investigating the effect of this compound on key cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, could reveal novel therapeutic applications.

Design of Next-Generation Coumarin-Based Probes and Sensors

The inherent fluorescence of the coumarin scaffold makes it an excellent platform for the development of fluorescent probes and sensors. researchgate.netresearchgate.net The presence of the bromine atom in this compound offers a handle for further functionalization and for tuning the photophysical properties of the molecule.

Future research could focus on designing and synthesizing novel probes and sensors based on this compound for various applications:

Bioimaging: By attaching specific recognition moieties, this compound could be transformed into a fluorescent probe for imaging specific organelles, biomolecules, or cellular processes in living cells. dntb.gov.ua

Ion Sensing: The coumarin core can be modified to create chemosensors for the detection of metal ions. researchgate.net The electronic properties of the 6-bromo substituent could influence the selectivity and sensitivity of such sensors.

Viscosity Sensing: Coumarin derivatives have been utilized as viscosity-sensitive fluorophores. researchgate.net The rotational freedom of the 3-phenyl group in this compound could be exploited to design probes that exhibit changes in fluorescence in response to variations in microenvironmental viscosity.

Photoremovable Protecting Groups: Bromo-substituted coumarins have been employed as photoremovable protecting groups ("caged compounds") for the controlled release of bioactive molecules upon photoirradiation. nih.govrsc.orgresearchgate.net The this compound scaffold could be explored for the development of new caged compounds with tailored photophysical properties.

Integration with Emerging Technologies in Chemical Biology Research

The unique properties of this compound can be leveraged by integrating its use with emerging technologies in chemical biology to address complex biological questions.

Future research directions could involve:

Multi-Photon Microscopy: The development of 6-bromo-substituted coumarin derivatives as efficient multi-photon labile protecting groups highlights the potential for using this compound in advanced imaging techniques like multi-photon microscopy. nih.govrsc.org This would allow for the precise spatiotemporal control of biological processes in three dimensions.

Chemical Patterning: Caged compounds based on bromo-substituted coumarins have been used for the three-dimensional chemical patterning of hydrogels. nih.govrsc.org This technology could be adapted using this compound to create complex biomaterials with spatially defined chemical functionalities.

High-Throughput Screening: The development of efficient synthetic routes to a library of this compound derivatives would enable their use in high-throughput screening campaigns to identify novel inhibitors of therapeutic targets.

By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for advancements in medicinal chemistry, chemical biology, and materials science.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Bromo-4-methyl-3-phenylcoumarin, and how can purity be validated?

- Synthesis : A common approach involves condensation reactions using brominated precursors. For example, brominated coumarin derivatives can be synthesized via DABCO-mediated processes, as demonstrated in the selective functionalization of 3-bromo-coumarins .

- Purity Validation : Combine chromatographic techniques (HPLC, TLC) with spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for structural confirmation. For instance, H NMR (CDCl) at δ 7.51–7.70 ppm for aromatic protons and EI-MS peaks at m/z 359/361 (M) are diagnostic for brominated coumarins .

Q. How can the crystal structure of this compound be determined experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use programs like SHELXL for refinement and ORTEP-III for visualizing anisotropic displacement parameters . For example, the crystal structure of a related compound, 6-bromo-3-(4-chlorophenyl)-4-methylcoumarin, was resolved using SCXRD (CCDC-1267/808), revealing bond lengths and angles critical for validating synthetic accuracy .

Q. What spectroscopic techniques are essential for characterizing substituent effects in this coumarin derivative?

- Key Techniques :

- NMR : C NMR to confirm methyl and phenyl group positions (e.g., δ ~20 ppm for CH, 120–140 ppm for aromatic carbons).

- UV-Vis/IR : Monitor electronic transitions (e.g., π→π* in coumarin core) and functional groups (C=O stretch at ~1700 cm).

- MS : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHBrClO requires precise mass matching) .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental results (e.g., NMR chemical shifts vs. DFT calculations) be resolved?

- Resolution Strategy :

Refine Computational Models : Use density-functional theory (DFT) with gradient corrections (e.g., B3LYP/6-311++G**) to improve correlation-energy approximations .

Validate Experimentally : Re-examine sample purity (e.g., solvent residues may skew NMR) and crystallographic parameters (e.g., thermal motion in SCXRD) .

Cross-Reference : Compare with structurally analogous compounds (e.g., 6-bromo-3-methoxy-2-methylaniline derivatives) to identify systematic errors .

Q. What strategies optimize regioselectivity in further functionalization of this compound?

- Approaches :

- Directed Metalation : Utilize the bromine atom as a directing group for C–H activation. For example, Pd-catalyzed cross-coupling (Suzuki, Sonogashira) to introduce aryl/alkynyl groups at the 6-position .

- Protecting Groups : Temporarily block reactive sites (e.g., methyl or phenyl groups) to control substitution patterns .

Q. How do steric and electronic effects of the 4-methyl and 3-phenyl substituents influence photophysical properties?

- Analysis Framework :

Computational Modeling : Perform time-dependent DFT (TD-DFT) to simulate absorption/emission spectra, focusing on substituent-induced charge transfer .

Experimental Correlation : Compare fluorescence quantum yields and Stokes shifts with structurally modified analogs (e.g., 6-bromo-3-(3,4-dimethoxyphenyl) coumarin) .

Q. What advanced crystallographic metrics are critical for analyzing packing interactions in this compound?

- Metrics :

- Intermolecular Contacts : Hydrogen bonding (C–H⋯O) and halogen interactions (Br⋯π) using Mercury software.

- Thermal Ellipsoids : Assess anisotropic displacement parameters (ORTEP-III) to distinguish static disorder from dynamic motion .

- Hirshfeld Surfaces : Quantify contact contributions (e.g., Br⋯H interactions in 6-bromo derivatives) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental bond angles in the coumarin core?

- Steps :

Re-examine Refinement : Ensure SHELXL refinement parameters (e.g., ADPs, extinction coefficients) are correctly applied .

Benchmarking : Compare with high-quality datasets (e.g., CCDC entries for bromocoumarins) to identify outliers .

Multi-Method Validation : Cross-validate with spectroscopic data (e.g., IR for carbonyl geometry) .

Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.